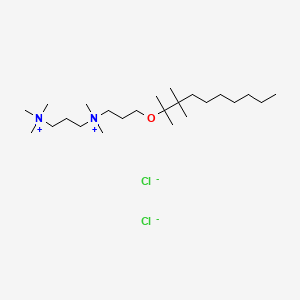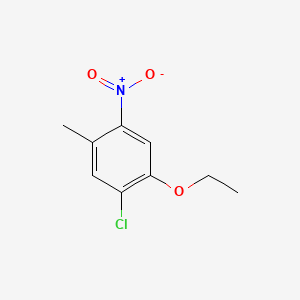
5-Chloro-4-ethoxy-2-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of toluene, featuring a nitro group, a chloro group, and an ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethoxy-2-nitrotoluene typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 4-ethoxytoluene followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The chlorination step can be performed using chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-ethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 5-Chloro-4-ethoxy-2-aminotoluene.
Substitution: 5-Amino-4-ethoxy-2-nitrotoluene (if ammonia is used).
Oxidation: 5-Chloro-4-ethoxy-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-ethoxy-2-nitrotoluene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-nitrotoluene
- 4-Ethoxy-2-nitrotoluene
- 5-Chloro-2-nitrotoluene
Uniqueness
5-Chloro-4-ethoxy-2-nitrotoluene is unique due to the presence of both an ethoxy group and a chloro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents allows for a diverse range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
67828-40-4 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9-5-8(11(12)13)6(2)4-7(9)10/h4-5H,3H2,1-2H3 |
Clave InChI |
ZUWXJEWJAWOZRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


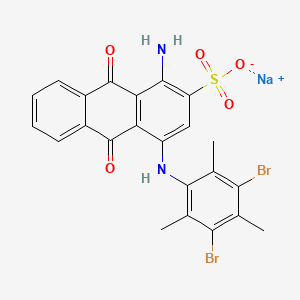
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
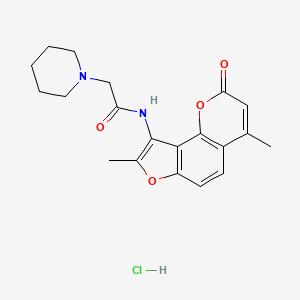
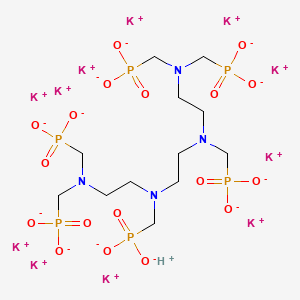
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
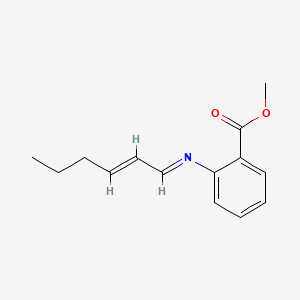
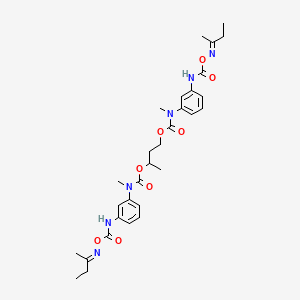
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
